molecular formula C18H24O5 B137171 beta-Zearalenol CAS No. 71030-11-0

beta-Zearalenol

Cat. No. B137171
CAS RN: 71030-11-0
M. Wt: 320.4 g/mol
InChI Key: FPQFYIAXQDXNOR-PMRAARRBSA-N
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Description

Occurrence and Production of Beta-Zearalenol

Beta-Zearalenol is a mycotoxin produced by certain Fusarium species, which are fungi that can infect crops such as corn. Research has shown that beta-Zearalenol is part of a diastereomeric mixture that can be extracted from Fusarium-infected corn stems. Specifically, in southern Italy, corn stalk rot was found to contain both alpha and beta isomers of Zearalenol, with beta-Zearalenol being present at a concentration of 27 ng/g. Among the Fusarium species associated with the corn stalk rot, only Fusarium culmorum and F. equiseti were identified as producers of Zearalenol, always yielding a mixture of its alpha and beta isomers .

Synthesis Analysis

The synthesis of beta-Zearalenol in nature is a result of the metabolic processes of Fusarium species. The toxin is synthesized by the fungi as they infect the host plant, in this case, corn. The production of beta-Zearalenol by these fungi is significant because it can lead to contamination of foodstuffs and may pose a risk to animal and human health .

Molecular Structure Analysis

Beta-Zearalenol is a diastereomer of Zearalenol, which means it shares the same molecular formula but differs in the three-dimensional orientation of its atoms. The molecular structure of beta-Zearalenol is closely related to that of the estrogenic compound Zearalenone, from which it is derived. The structural similarity to natural estrogens allows it to interact with estrogen receptors, which is the basis for its toxic effects .

Chemical Reactions Analysis

The chemical behavior of beta-Zearalenol is influenced by its molecular structure, which allows it to bind to estrogen receptors. This binding can disrupt normal hormonal signaling, leading to reproductive pathologies and fertility disturbances in animals that consume contaminated feed. The toxic effects of beta-Zearalenol and its derivatives have been demonstrated in studies where they induced dose-dependent delays in the maturation of bovine oocytes and caused chromatin abnormalities .

Physical and Chemical Properties Analysis

Beta-Zearalenol's physical and chemical properties are not explicitly detailed in the provided papers. However, its ability to dissolve in various solvents and its behavior in thin-layer chromatography systems suggest that it has distinct physicochemical characteristics that allow for its separation and identification using high-pressure liquid chromatography and gas chromatography-mass spectrometry. These properties are crucial for detecting and quantifying the presence of beta-Zearalenol in contaminated foodstuffs .

Toxicological Case Studies

The toxic effects of beta-Zearalenol have been studied in vitro using bovine oocytes and mural granulosa cell cultures. These studies have shown that beta-Zearalenol and its derivatives can cause a dose-dependent inhibition of oocyte maturation and an increase in chromatin abnormalities. Additionally, alpha-Zearalenol, a closely related derivative, was found to induce higher levels of 17 beta-estradiol compared to Zearalenone and zearalanone, suggesting that it acts as a stronger estrogenic inducer. These findings highlight the potential risks associated with the consumption of beta-Zearalenol-contaminated feed by livestock and underscore the importance of monitoring and controlling Fusarium species in agriculture .

Scientific Research Applications

1. Effects on Animal Reproduction and Sperm Physiology

Beta-Zearalenol, a derivative of the mycotoxin zearalenone, has been studied for its impact on animal reproduction and sperm physiology. Research indicates that beta-Zearalenol can induce the acrosome reaction in stallion sperm without altering motility, contrasting with alpha-zearalenol which inhibits normal sperm motility but stimulates hyperactive motility (Filannino et al., 2011). Another study on granulosa cells from equine ovaries showed that beta-zearalenol, along with other zearalenone derivatives, could induce apoptosis and proliferation, potentially influencing follicular atresia (Minervini et al., 2006).

2. Hepatic Biotransformation Variability

The hepatic biotransformation of zearalenone, involving its conversion to alpha- and beta-zearalenol, varies significantly among different species. This variability is crucial in understanding species-specific susceptibility to zearalenone exposure, as demonstrated in research comparing the biotransformation in various domestic animals (Malekinejad et al., 2006).

3. Influence on Oocyte Maturation and Embryo Development

Beta-Zearalenol has been observed to influence the maturation of pig oocytes and the development of pig zygotes in vitro. It affects maturation and degeneration rates in a dose-dependent manner, highlighting its impact on reproductive processes (Alm et al., 2002).

4. Bioactivation and Estrogenic Potency

Studies have shown that zearalenone and its derivatives, including beta-zearalenol, have varying degrees of estrogenic activity. This activity can influence the physiology and reproductive health of animals, as indicated by research on porcine hepatic biotransformation (Malekinejad et al., 2005).

5. Effects on Sperm Quality and Fertility

The impact of beta-zearalenol on sperm quality and fertility has been a subject of research, with findings showing specific effects on various functions of boar spermatozoa when exposed in vitro (Benzoni et al., 2008).

6. Cellular Proliferation and Estrogenic Parameters

Beta-zearalenol has been linked to the proliferation of human breast cancer cell lines, indicating its estrogenic activity. The compound’s interaction with estrogen receptors and its potential implications in human health have been studied extensively (Minervini et al., 2005).

Safety And Hazards

Products contaminated with zearalenol can pose risks to animals and humans . Therefore, it is imperative to carry out toxicological research on zearalenol and evaluate its risk to human health . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(4S,8S,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQFYIAXQDXNOR-PMRAARRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022533
Record name beta-Zearalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Zearalenol

CAS RN

71030-11-0
Record name β-Zearalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71030-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Zearalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Zearalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,7S,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraen-13-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ZEARALENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35E809PP7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
KE Richardson, WM Hagler Jr… - Journal of Agricultural …, 1985 - ACS Publications
Reverse-phase thin-layer chromatographicanalysis of rice culture extracts of seven zearalenone producing isolates of Fusarium revealed several more polar compounds similar to …
Number of citations: 139 pubs.acs.org
C Frizzell, D Ndossi, S Verhaegen, E Dahl, G Eriksen… - Toxicology Letters, 2011 - Elsevier
The mycotoxin zearalenone (ZEN) is a secondary metabolite of fungi which is produced by certain species of the genus Fusarium and can occur in cereals and other plant products. …
Number of citations: 228 www.sciencedirect.com
E Tatay, G Meca, G Font, MJ Ruiz - Rev. toxicol, 2014 - pesquisa.bvsalud.org
Zearalenone (ZEA) is a secondary metabolite of Fusarium fungi. ZEA is a non-steroidal estrogenic mycotoxin which is rapidly absorbed and metabolized to α-zearalenol (α-ZOL) and β-…
Number of citations: 10 pesquisa.bvsalud.org
DW Fitzpatrick, CA Picken, LC Murphy… - … and Physiology. C …, 1989 - europepmc.org
… The relative binding affinity of zearalenone, alpha-zearalenol, and beta-zearalenol for … exhibiting greater affinity than zearalenone and beta-zearalenol the least binding affinity in all …
Number of citations: 165 europepmc.org
A Filannino, TAE Stout, BM Gadella, E Sostaric… - Reproductive Biology …, 2011 - Springer
… alpha-zearalenol and beta-zearalenol on motility parameters and … of stallion sperm was Beta-zearalenol > β-ZOL > E 2 = ZEA. … Beta-zearalenol affected only the percentage of acrosome-…
Number of citations: 78 link.springer.com
F Minervini, A Giannoccaro, F Fornelli… - Reproductive Biology …, 2006 - Springer
… The mycotoxin zearalenone (ZEA) and its derivatives, alpha and beta-zearalenol (alpha and … Beta-zearalenol was less active than other mycotoxins because it induced apoptosis only at …
Number of citations: 78 link.springer.com
M Gajęcka, MS Majewski, Ł Zielonka, W Grzegorzewski… - Toxins, 2021 - mdpi.com
The carry-over of zearalenone (ZEN) to the myocardium and its effects on coronary vascular reactivity in vivo have not been addressed in the literature to date. Therefore, the objective …
Number of citations: 6 www.mdpi.com
F Gavarini - tesionline.it
Lo ZEA è una micotossina prodotta dai funghi del genere Fusarium che si sviluppano soprattutto in colture cerealicole. Lo ZEA ei suoi metaboliti a-Zol, b-Zol, a-Zal e b-Zal, si legano ai …
Number of citations: 0 www.tesionline.it
Y Ayed, I Ayed-Boussema, Z Ouanes… - Mutation Research/Genetic …, 2011 - Elsevier
… The major metabolites of ZEN in various animal species are alpha- and beta-zearalenol (α-, β-ZOL). Some in vivo studies have shown that these two metabolites are as toxic as the …
Number of citations: 44 www.sciencedirect.com
K Meyer, E Usleber, E Märtlbauer… - Berliner und Munchener …, 2000 - europepmc.org
… for zearalenone, alpha- and beta-zearalenol in bile were at 1.0 … In opposition to recent investigations beta-zearalenol was … zearalenone, alpha- and beta-zearalenol in bile of sows and …
Number of citations: 19 europepmc.org

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